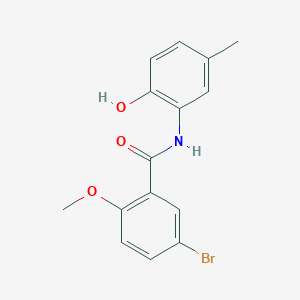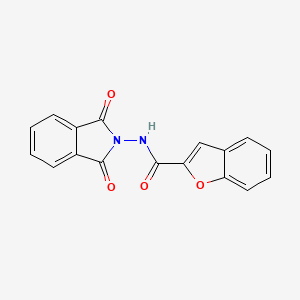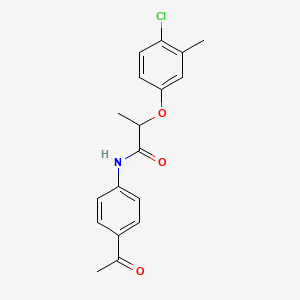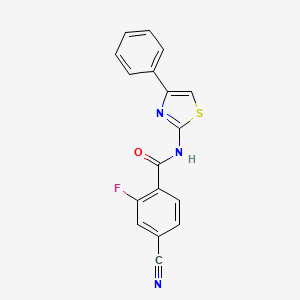![molecular formula C20H15N3O3 B4402109 N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4402109.png)
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide
Vue d'ensemble
Description
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide, also known as AQ-II, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of quinoxaline derivatives and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer progression. This compound has also been found to activate certain transcription factors, such as Nrf2, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide. One potential direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound could be used as a tool compound for the study of certain signaling pathways involved in cancer progression and inflammation. Further studies are needed to fully understand the potential of this compound in scientific research.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential use in scientific research. It possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been found to modulate certain signaling pathways involved in cancer progression and inflammation, but its mechanism of action is not fully understood. This compound has several advantages for lab experiments, but further studies are needed to determine its optimal dosage and administration route. There are several future directions for the study of this compound, and it has the potential to be a valuable tool compound for the study of various biological processes.
Applications De Recherche Scientifique
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide has been extensively investigated for its potential use in scientific research. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been found to modulate certain signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
Propriétés
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-25-18-9-8-13(11-16(18)23-20(24)19-7-4-10-26-19)17-12-21-14-5-2-3-6-15(14)22-17/h2-12H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTGXIHHGAUPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]nicotinamide](/img/structure/B4402039.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B4402048.png)


![4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4402061.png)

![4-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4402093.png)



![2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4402140.png)
![4-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4402154.png)
